Methyl 2,4-dibromobutyrate
Overview
Description
Methyl 2,4-dibromobutyrate is an organic compound with the molecular formula C5H8Br2O2. It is a derivative of butyric acid, where two bromine atoms are substituted at the 2nd and 4th positions of the butyric acid chain, and the carboxylic acid group is esterified with methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dibromobutyrate can be synthesized through the bromination of methyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where methyl butyrate is mixed with bromine and a catalyst. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize the yield and purity of the product. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromobutyrate undergoes various chemical reactions including:
Substitution Reactions: It can react with nucleophiles such as sodium azide (NaN3) to form azido derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Sodium Azide (NaN3): Used in substitution reactions to form azido derivatives.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the compound to alcohols or alkanes.
Potassium Permanganate (KMnO4): Used in oxidation reactions to form carboxylic acids
Major Products Formed
2-Azido-4-bromobutyrate: Formed through substitution with sodium azide.
2,4-Dibromobutanol: Formed through reduction with lithium aluminum hydride.
2,4-Dibromobutyric Acid: Formed through oxidation with potassium permanganate
Scientific Research Applications
Methyl 2,4-dibromobutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,4-dibromobutyrate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms at the 2nd and 4th positions make the compound highly reactive towards nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dibromobutanoate: Similar in structure but differs in the ester group.
Ethyl 2,4-dibromobutyrate: Similar but with an ethyl ester group instead of a methyl ester group.
2,4-Dibromobutyric Acid: The non-esterified form of methyl 2,4-dibromobutyrate.
Uniqueness
This compound is unique due to its specific substitution pattern and esterification, which imparts distinct reactivity and applications compared to its analogs. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 2,4-dibromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHIGEQXJBMKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990491 | |
Record name | Methyl 2,4-dibromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29547-04-4, 70288-65-2 | |
Record name | 29547-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,4-dibromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dibromobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dibromo-butyric acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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